Danazol

Catalog No.
S524979
CAS No.
17230-88-5
M.F
C22H27NO2
M. Wt
337.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Danazol

CAS Number

17230-88-5

Product Name

Danazol

IUPAC Name

(2R,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16?,17?,18?,20-,21-,22-/m0/s1

InChI Key

POZRVZJJTULAOH-GSQPBCFPSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5

Solubility

Soluble in DMSO, not in water

Synonyms

Azol, Cyclomen, Danatrol, Danazant, Danazol, Danazol Ratiopharm, Danazol-ratiopharm, Danocrine, Danol, Danoval, Ladogal, Norciden, Panacrine

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC5=C(C[C@]34C)C=NO5

Description

The exact mass of the compound Danazol is 337.20418 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270916. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormone Antagonists - Estrogen Antagonists. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Increased Platelet and Hemoglobin Levels: Studies have shown Danazol to be effective in raising platelet counts and hemoglobin levels in patients with MDS . This can be particularly beneficial for patients experiencing bleeding complications or fatigue due to low blood counts.

Mechanism of Action

The exact mechanism by which Danazol benefits MDS patients is not fully understood, but several possibilities are explored in research:

  • Androgenic Effects: Danazol's androgenic properties are believed to stimulate healthy blood cell production in the bone marrow . Androgens are hormones that play a role in the development of red blood cells and other blood components.
  • Immunomodulation: Danazol may also possess immunomodulatory effects, meaning it can influence the immune system. Research suggests it might suppress the production of inflammatory molecules like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) . This could help improve the bone marrow environment and promote healthy blood cell production.

Danazol is a synthetic steroid derived from ethisterone, primarily used for its therapeutic effects in various medical conditions, including endometriosis, fibrocystic breast disease, and hereditary angioedema. Its chemical structure is characterized by the formula C22H27NO2C_{22}H_{27}NO_{2} and a molecular weight of approximately 337.46 g/mol. Danazol acts as a weak androgen and progestogen, exhibiting anti-estrogenic properties as well as inhibiting gonadotropin release from the pituitary gland, thereby reducing ovarian hormone production .

  • Danazol's mechanism of action is complex and not fully understood. It is believed to work through several pathways:
    • Gonadotropin suppression: Danazol suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This reduces estrogen production, which can have beneficial effects in endometriosis and fibrocystic breast disease [, ].
    • Anti-inflammatory effects: Danazol may possess some anti-inflammatory properties that contribute to pain relief in endometriosis.
    • Androgenic effects: The drug has mild androgenic properties, which can lead to side effects like acne and voice deepening [].
  • Danazol has a significant side effect profile due to its androgenic properties. Common side effects include acne, oily skin, voice deepening, irregular menstrual bleeding, and mood swings [].
  • In rare cases, it can cause more serious side effects like liver damage and virilization (development of male characteristics in females) [].
  • Danazol is not recommended for pregnant or breastfeeding women due to potential harm to the fetus or infant [].
In the body that contribute to its pharmacological effects. It primarily acts by inhibiting steroidogenesis in the adrenal glands, ovaries, and testes. The drug binds to various hormone receptors, including androgen, progesterone, and glucocorticoid receptors. It also interacts with sex hormone-binding globulin (SHBG), which increases the free concentrations of sex hormones in circulation .

Key enzymatic interactions include:

  • Inhibition of cholesterol side-chain cleavage enzyme
  • Inhibition of 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase
  • Inhibition of 17α-hydroxylase and aromatase .

Danazol exhibits multiple biological activities due to its complex pharmacodynamics:

  • Androgenic Effects: Increases free testosterone levels by displacing it from SHBG.
  • Anti-estrogenic Effects: Suppresses estrogen production by inhibiting gonadotropin release.
  • Immunomodulatory Effects: Increases serum levels of C1 esterase inhibitor in patients with hereditary angioedema .
  • Induction of Apoptosis: Demonstrated cytotoxic effects on leukemic cells by inducing apoptosis .

These activities make danazol effective in treating conditions like endometriosis and hereditary angioedema.

The synthesis of danazol involves several steps starting from ethisterone. The key steps typically include:

  • Formation of the Isoxazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Modification of Side Chains: Alkylation or acylation reactions are used to introduce specific functional groups that enhance biological activity.
  • Purification: The final product is purified through crystallization or chromatography to obtain pharmaceutical-grade danazol .

Danazol is primarily used for:

  • Endometriosis: Reduces pain and atrophic changes in ectopic endometrial tissue.
  • Fibrocystic Breast Disease: Alleviates breast pain and tenderness.
  • Hereditary Angioedema: Prevents episodes by increasing levels of C1 esterase inhibitor.
  • Immune Thrombocytopenia: Used in cases refractory to conventional treatments .

Danazol has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It may prolong prothrombin time when used with anticoagulants like warfarin. Caution is advised when combined with other hepatotoxic drugs due to potential liver damage .
  • Hormonal Interactions: Danazol can interfere with laboratory measurements of testosterone and other hormones due to its binding properties .
  • Metabolic Interactions: As a CYP3A4 inhibitor, danazol can increase the risk of rhabdomyolysis when used with statins .

Several compounds share structural or functional similarities with danazol. Here are some notable examples:

Compound NameStructural SimilarityPrimary UseUnique Features
EthisteroneSimilar steroid backboneHormonal therapiesPrecursor to danazol
TestosteroneAndrogenHormone replacement therapyStronger androgenic effects
NorethisteroneProgestinContraceptionMore potent progestational effects
MifepristoneAntiprogestinMedical abortionAntagonizes progesterone receptors

Danazol is unique due to its combination of weak androgenic activity, anti-estrogenic properties, and significant inhibition of gonadotropin release, making it particularly effective for specific medical conditions where other steroids may not be as beneficial .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

337.204179104 g/mol

Monoisotopic Mass

337.204179104 g/mol

Heavy Atom Count

25

LogP

0.51
4.081

Appearance

White to light yellow crystalline powder.

Melting Point

224.2-226.8
225.6 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N29QWW3BUO

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (26.67%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (31.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (68.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of endometriosis and fibrocystic breast disease (in patients unresponsive to simple measures). Also used for the prophylactic treatment of all types of hereditary angioedema in males and females.

Pharmacology

Danazol is a derivative of the synthetic steroid ethisterone, a modified testosterone. It was approved by the U.S. Food and Drug Administration (FDA) as the first drug to specifically treat endometriosis, but its role as a treatment for endometriosis has been largely replaced by the gonadotropin-releasing hormone (GnRH) agonists. Danazol has antigonadotropic and anti-estrogenic activities. Danazol acts as an anterior pituitary suppressant by inhibiting the pituitary output of gonadotropins. It possesses some androgenic properties.
Danazol is a synthetic androgen derived from ethinyl testosterone. Danazol indirectly reduces estrogen production by decreasing pituitary secretion of follicle-stimulating hormone and luteinizing hormone, and binds to sex hormone receptors in target tissues, thereby exhibiting antiestrogenic, anabolic and weakly androgenic effects. (NCI04)

MeSH Pharmacological Classification

Estrogen Antagonists

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XA - Antigonadotropins and similar agents
G03XA01 - Danazol

Mechanism of Action

As a gonadotropin inhibitor, danazol suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins. Danazol also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production. Danazol may also directly inhibits ovarian steroidogenesis; bind to androgen, progesterone, and glucocorticoid receptors; bind to sex-hormone-binding globulin and corticosteroid-binding globulin; and increases the metabolic clearance rate of progesterone. Another mechanism of action by which danazol may use to facilitate regression of endometriosis is by decreasing IgG, IgM, and IgA concentrations, as well as phospholipid and IgG isotope autoantibodies. In the treatment of endometriosis, as a consequence of suppression of ovarian function, danazol causes both normal and ectopic endometrial tissues to become inactive and atrophic. This leads to anovulation and associated amenorrhea. In fibrocystic breast disease, the exact mechanism of action of danazol is unknown, but may be related to suppressed estrogenic stimulation as a result of decreased ovarian production of estrogen. A direct effect on steroid receptor sites in breast tissue is also possible. This leads to a disappearance of nodularity, relief of pain and tenderness, and possibly changes in the menstrual pattern. In terms of hereditary angioedema, danazol corrects the underlying biochemical deficiency by increasing serum concentrations of the deficient C1 esterase inhibitor, resulting in increased serum concentrations of the C4 component of the complement system. (Source: PharmGKB)

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

17230-88-5

Metabolism Metabolites

Hepatic, to principal metabolites, ethisterone and 17-hydroxymethylethisterone.

Wikipedia

Danazol

Biological Half Life

Approximately 24 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Podhorecka M, Macheta A, Chocholska S, Bojarska-Junak A, Szymczyk A, Goracy A, Dmoszynska A, Hus M. Danazol induces apoptosis and cytotoxicity of leukemic cells alone and in combination with purine nucleoside analogs in chronic lymphocytic leukemia. Ann Hematol. 2015 Dec 22. [Epub ahead of print] PubMed PMID: 26692089.
2: Liu W, Gu X, Fu R, Li Y, Lv M, Sun T, Lv C, Liu X, Xue F, Zhang L, Yang R. The Effect of Danazol in Primary Immune Thrombocytopenia: An Analysis of a Large Cohort From a Single Center in China. Clin Appl Thromb Hemost. 2015 Dec 16. pii: 1076029615622002. [Epub ahead of print] PubMed PMID: 26681745.
3: Sayyah-Melli M, Bidadi S, Taghavi S, Ouladsahebmadarek E, Jafari-Shobeiri M, Ghojazadeh M, Rahmani V. Comparative study of vaginal danazol vs diphereline (a synthetic GnRH agonist) in the control of bleeding during hysteroscopic myomectomy in women with abnormal uterine bleeding: a randomized controlled clinical trial. Eur J Obstet Gynecol Reprod Biol. 2015 Nov 26;196:48-51. doi: 10.1016/j.ejogrb.2015.10.021. [Epub ahead of print] PubMed PMID: 26675055.
4: Baydoun E, Atia-Tul-Wahab, Mehmood H, Ahmad MS, Malik R, Smith C, Choudhary MI. Microbial transformation of danazol with Cunninghamella blakesleeana and anti-cancer activity of danazol and its transformed products. Steroids. 2015 Dec 5;105:121-127. doi: 10.1016/j.steroids.2015.11.010. [Epub ahead of print] PubMed PMID: 26666360.
5: Godin R, Marcoux V. Vaginally Administered Danazol: An Overlooked Option in the Treatment of Rectovaginal Endometriosis? J Obstet Gynaecol Can. 2015 Dec;37(12):1098-103. PubMed PMID: 26637082.
6: Jackson MJ, Kestur US, Hussain MA, Taylor LS. Dissolution of Danazol Amorphous Solid Dispersions: Supersaturation and Phase Behavior as a Function of Drug Loading and Polymer Type. Mol Pharm. 2015 Dec 9. [Epub ahead of print] PubMed PMID: 26618718.
7: Mancano MA. High-Dose Loperamide Abuse Inducing Life-Threatening Cardiac Arrhythmias; Topiramate-Induced Diarrhea in a Breastfed Infant; Danazol-Induced Stevens-Johnson Syndrome; Asenapine-Induced Myasthenic Syndrome; Black Hairy Tongue Due to Linezolid; Adalimumab-Induced Priapism. Hosp Pharm. 2015 May;50(5):351-5. doi: 10.1310/hpj5005-351. PubMed PMID: 26405319; PubMed Central PMCID: PMC4567199.
8: Suwatanapongched T, Boonsarngsuk V, Amornputtisathaporn N, Leelachaikul P. Thoracic endometriosis with catamenial haemoptysis and pneumothorax: computed tomography findings and long-term follow-up after danazol treatment. Singapore Med J. 2015 Jul;56(7):e120-3. doi: 10.11622/smedj.2015115. PubMed PMID: 26243981; PubMed Central PMCID: PMC4520924.
9: Cervantes F, Isola IM, Alvarez-Larrán A, Hernández-Boluda JC, Correa JG, Pereira A. Danazol therapy for the anemia of myelofibrosis: assessment of efficacy with current criteria of response and long-term results. Ann Hematol. 2015 Nov;94(11):1791-6. doi: 10.1007/s00277-015-2435-7. Epub 2015 Jun 28. PubMed PMID: 26122869.
10: Zlateska B, Ciccolini A, Dror Y. Treatment of dyskeratosis congenita-associated pulmonary fibrosis with danazol. Pediatr Pulmonol. 2015 Jun 17. doi: 10.1002/ppul.23235. [Epub ahead of print] PubMed PMID: 26083318.

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